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Compound of Interest

Compound Name: ST-1006 Maleate

Cat. No.: B15612300 Get Quote

Technical Support Center: ST-1006 Maleate
This technical support center provides researchers, scientists, and drug development

professionals with guidance on the use of ST-1006 Maleate, a potent histamine H4 receptor

agonist. This resource addresses potential questions and troubleshooting scenarios related to

its selectivity and potential activation of other histamine receptors.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of ST-1006 Maleate?

A1: ST-1006 Maleate is a potent and selective agonist for the histamine H4 receptor (H4R).[1]

[2] It exhibits a high binding affinity for the H4R, with a reported pKi value of 7.94.[1][2]

Q2: What is the binding affinity of ST-1006 Maleate for other histamine receptors (H1, H2, H3)?

A2: Currently, a comprehensive public binding profile of ST-1006 Maleate detailing its specific

binding affinities (Ki values) for the histamine H1, H2, and H3 receptors is not readily available

in the reviewed literature. While the compound is characterized as a selective H4R agonist,

quantitative data on its interaction with other histamine receptor subtypes is limited. To

definitively assess the potential for off-target effects at H1, H2, and H3 receptors, it is

recommended to perform direct experimental evaluation.

Q3: How can I experimentally determine the selectivity of ST-1006 Maleate for myself?
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A3: You can determine the selectivity of ST-1006 Maleate by performing radioligand binding

assays and functional assays using cell lines individually expressing each of the four human

histamine receptor subtypes (H1, H2, H3, and H4). A detailed protocol for these experiments is

provided in the "Experimental Protocols" section of this document.

Q4: What are the known functional effects of ST-1006 Maleate?

A4: ST-1006 Maleate has been shown to induce basophil migration and suppress FcεRI-

mediated basophil activation.[1][2] It also demonstrates anti-inflammatory and antipruritic

effects in in vivo models.

Troubleshooting Guide
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Issue Potential Cause Recommended Action

Unexpected experimental

results suggesting off-target

effects.

ST-1006 Maleate may be

interacting with other histamine

receptors (H1, H2, or H3) or

other unrelated receptors at

the concentration used.

1. Perform a dose-response

curve: Determine if the

unexpected effect is

concentration-dependent. 2.

Use selective antagonists:

Attempt to block the

unexpected effect using known

selective antagonists for H1,

H2, and H3 receptors. 3.

Conduct selectivity profiling:

Perform radioligand binding or

functional assays to determine

the affinity of ST-1006 Maleate

for H1, H2, and H3 receptors

(see Experimental Protocols).

Inconsistent results between

experiments.

1. Compound stability: ST-

1006 Maleate may have

degraded. 2. Cell line integrity:

The receptor expression levels

in your cell lines may have

changed over time. 3. Assay

variability: Inherent variability

in biological assays.

1. Prepare fresh solutions:

Always use freshly prepared

solutions of ST-1006 Maleate.

2. Validate cell lines: Regularly

check receptor expression

levels in your cell lines using a

validated method (e.g., flow

cytometry with a fluorescently

labeled ligand or antibody). 3.

Include proper controls: Run

appropriate positive and

negative controls in every

experiment.

Lower than expected potency

in a functional assay.

1. Incorrect assay conditions:

The assay buffer, temperature,

or incubation time may not be

optimal. 2. Cellular context:

The signaling pathway in your

chosen cell line may differ from

previously published systems.

1. Optimize assay parameters:

Systematically vary assay

conditions to find the optimal

parameters for your

experiment. 2. Characterize

the signaling pathway: Confirm

the presence and functionality
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3. Partial agonism: ST-1006

Maleate may be acting as a

partial agonist in your specific

assay.

of the expected downstream

signaling components in your

cell line. 3. Perform a full

agonist dose-response:

Compare the maximal effect of

ST-1006 Maleate to that of a

known full agonist (e.g.,

histamine) to determine its

level of intrinsic activity.

Data Presentation
Table 1: Binding Affinity of ST-1006 Maleate for the Human Histamine H4 Receptor

Compound Receptor pKi Reference

ST-1006 Maleate Histamine H4 7.94 [1][2]

Note: Ki values for H1, H2, and H3 receptors are not publicly available.

Experimental Protocols
Radioligand Binding Assay for Histamine Receptor
Selectivity
Objective: To determine the binding affinity (Ki) of ST-1006 Maleate for human histamine H1,

H2, H3, and H4 receptors.

Methodology:

Cell Culture and Membrane Preparation:

Culture HEK293 cells stably transfected with the human H1, H2, H3, or H4 receptor.

Harvest cells and prepare cell membranes by homogenization and centrifugation.

Determine the protein concentration of the membrane preparations using a BCA assay.
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Radioligand Binding:

In a 96-well plate, incubate a constant concentration of a suitable radioligand for each

receptor subtype with the respective cell membranes.

H1R: [³H]-Mepyramine

H2R: [³H]-Tiotidine

H3R: [³H]-Nα-Methylhistamine

H4R: [³H]-Histamine or a specific H4R radioligand

Add increasing concentrations of unlabeled ST-1006 Maleate to compete with the

radioligand for binding.

Incubate the plates at room temperature for a sufficient time to reach equilibrium.

Separation and Detection:

Separate bound from free radioligand by rapid filtration through glass fiber filters using a

cell harvester.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the log concentration of ST-1006 Maleate.

Determine the IC50 value (the concentration of ST-1006 Maleate that inhibits 50% of

specific radioligand binding) using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization
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Objective: To assess the functional activity of ST-1006 Maleate at Gq-coupled histamine

receptors (H1) and to investigate potential cross-activation of Gi-coupled receptors (H3, H4) in

a promiscuous G-protein system.

Methodology:

Cell Culture and Dye Loading:

Culture cells expressing the histamine receptor of interest (e.g., CHO-H1R or HEK293-

H4R).

Seed cells into a 96-well black-walled, clear-bottom plate.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the

manufacturer's instructions.

Compound Addition and Signal Detection:

Prepare a dilution series of ST-1006 Maleate.

Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline

fluorescence.

Add the ST-1006 Maleate dilutions to the wells and immediately begin recording the

fluorescence intensity over time.

Data Analysis:

Measure the peak fluorescence response for each concentration of ST-1006 Maleate.

Plot the response against the log concentration of the compound.

Determine the EC50 value (the concentration that elicits 50% of the maximal response)

using a sigmoidal dose-response curve fit.

Mandatory Visualizations
Histamine Receptor Signaling Pathways
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Caption: Signaling pathways of the four histamine receptor subtypes.

Experimental Workflow for Receptor Selectivity Profiling
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Caption: Workflow for determining the selectivity of ST-1006 Maleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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